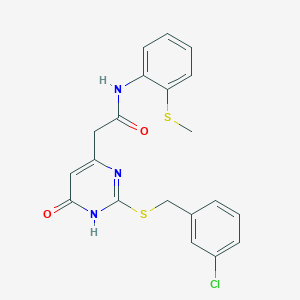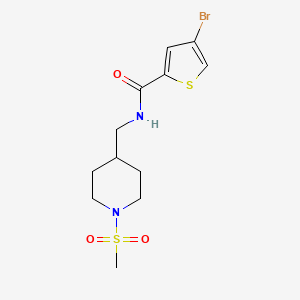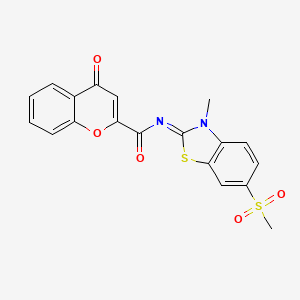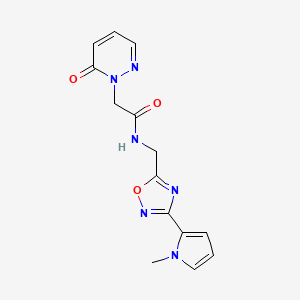![molecular formula C22H20FN3O5 B2498021 8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-61-3](/img/structure/B2498021.png)
8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves intricate steps that are designed to incorporate the specific functional groups and spirocyclic frameworks characteristic of these molecules. For example, the synthesis of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione demonstrates a methodological approach to creating spirocyclic compounds with significant biological activity potential. The process typically includes steps like cyclization, alkylation, and coupling reactions to achieve the desired spirocyclic and benzodioxolyl structures (Manjunath et al., 2011).
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structure of similar spirocyclic compounds. For instance, the crystal and molecular structure studies provide insights into the compound's conformation, highlighting the planar nature of the hydantoin ring and the specific conformations adopted by the pyrrolidine and piperidine rings. These structures often exhibit inter- and intramolecular hydrogen bonding, which can significantly influence the compound's chemical reactivity and physical properties (Manjunath et al., 2011).
Scientific Research Applications
Supramolecular Outcomes of Fluorination
Research by Simić et al. (2021) on similar spirohydantoin-based compounds emphasizes the impact of fluorination on supramolecular interactions. The study quantitatively assessed intermolecular interactions in fluorinated cyclohexane-5-spirohydantoin derivatives, highlighting the formation of three-dimensional networks facilitated by C–H⋯F interactions. This underscores the significance of fluorinated spirohydantoin derivatives in designing materials with specific supramolecular architectures for advanced scientific applications (Simić et al., 2021).
Antimicrobial and Detoxification Applications
Ren et al. (2009) synthesized a novel N-halamine precursor similar in structure, which was bonded onto cotton fabrics for antimicrobial and detoxification purposes. The modified cotton showed significant efficacy against bacteria and in the detoxification of chemical agents, suggesting potential applications of related spirohydantoin derivatives in healthcare and environmental protection (Ren et al., 2009).
Anticonvulsant Activity
Obniska et al. (2006) investigated N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties. This study illuminates the therapeutic potential of spirohydantoin derivatives in developing new anticonvulsant medications, offering insights into their mechanism of action and therapeutic efficacy (Obniska et al., 2006).
Myelostimulating Activity
Yu et al. (2018) synthesized 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives and evaluated their myelostimulating activity in an artificially induced myelodepressive syndrome. Their findings indicate the potential of such compounds in accelerating the regeneration of the lymphocyte and granulocyte cell pool of bone marrow hematopoiesis, which could be critical in developing treatments for conditions like myelosuppression (Yu et al., 2018).
properties
IUPAC Name |
8-(1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5/c23-16-4-1-14(2-5-16)12-26-20(28)22(24-21(26)29)7-9-25(10-8-22)19(27)15-3-6-17-18(11-15)31-13-30-17/h1-6,11H,7-10,12-13H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGISWSXFOHCJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)

![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)


![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)

